molecular formula C14H10Br2N2O2 B151278 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide CAS No. 1694-64-0

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Cat. No. B151278
CAS RN: 1694-64-0
M. Wt: 398.05 g/mol
InChI Key: UVLXUZHEDUOEQB-UHFFFAOYSA-N
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Description

The compound "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide" is a brominated acetamide derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including starting from chiral amino acids and employing microwave-assisted synthesis. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with potent opioid kappa agonist properties, indicating the potential for activity modulation through synthesis. Paper discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines, which could be relevant to the synthesis of the compound . Additionally, paper details a microwave-assisted synthesis of related acetamide derivatives, showcasing the use of modern techniques to improve synthesis efficiency.

Molecular Structure Analysis

The molecular structure of brominated acetamides is crucial for their biological activity. Paper combines experimental techniques with theoretical calculations to investigate the molecular structure of a related compound, which could provide insights into the conformational preferences and stability of "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide". Paper presents the crystal structure of a similar N-phenyl-N-(pyridin-4-yl)acetamide, which could help infer the structural aspects of the compound of interest.

Chemical Reactions Analysis

The reactivity of brominated acetamides can be inferred from the chemical reactions they undergo. Paper discusses the application of brominated pyridine complexes in catalytic reactions, which could suggest potential reactivity pathways for the compound . Paper details the synthesis of a related compound through alkylation and nitration, indicating the types of chemical transformations that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides are influenced by their molecular structure. Paper explores the structure-activity relationship and cardiac safety of related compounds, which could be relevant for understanding the pharmacological profile of "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide". Paper reports on the cytotoxic activity of a novel compound against cancer cell lines, providing a case study on the potential biological applications of such molecules.

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as pyridine derivatives, play a crucial role in drug development, showing a wide range of biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. Research has highlighted the synthesis, structural biology, and potential drug applications of heterocyclic N-oxide molecules, including those synthesized from pyridine, indicating their importance in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Autophagy-Related Proteins in Malaria

Plasmodium falciparum autophagy-related proteins (PfAtg), including those interacting with N-oxide compounds, have been identified as potential targets for antimalarial drug development. A review on the functions and structural biology of PfAtg highlighted the importance of these proteins in the parasite's lifecycle and their potential as novel targets for therapeutic intervention. Specifically, inhibitors of PfAtg8-PfAtg3 protein-protein interaction (PPI), which may include structurally similar compounds to the one , have been identified as powerful candidates for inhibiting the autophagy process in Plasmodium falciparum, suggesting a new avenue for antimalarial drug design (Usman et al., 2023).

Environmental Fate of Acetaminophen

The environmental fate and removal strategies for acetaminophen, a compound structurally distinct but relevant in the context of discussing the removal and degradation of pharmaceutical compounds, have been extensively reviewed. Advanced oxidation processes (AOPs) and adsorptive techniques are highlighted as effective methods for the degradation and removal of acetaminophen and its toxic by-products from water, suggesting the potential environmental impact and treatment strategies for related compounds (Vo et al., 2019).

Synthesis and Pharmacology of Piracetam Derivatives

Piracetam and its derivatives, including potentially related acetamide compounds, have been reviewed for their synthesis methodologies and pharmacological activities. These compounds, known for their nootropic effects, serve as a basis for exploring the biological activity and therapeutic potential of related structures, including those with acetamide groups, in treating central nervous system disorders and enhancing cognitive functions (Dhama et al., 2021).

Safety And Hazards

The safety data sheet for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide indicates that it can cause skin and eye irritation . It may also cause respiratory system toxicity . It is harmful if swallowed . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

properties

IUPAC Name

2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-8-13(19)18-11-5-4-9(16)7-10(11)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXUZHEDUOEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168708
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

CAS RN

1694-64-0
Record name 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]acetamide
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Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
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Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
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Record name 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide
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Record name 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide
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